Remifentanil impurity refers to the various degradation products and impurities associated with the opioid analgesic remifentanil, which is chemically designated as 3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid methyl ester, hydrochloride salt. It is classified as a potent, ultra-short-acting synthetic opioid used primarily in surgical anesthesia and pain management. The primary impurities identified in remifentanil formulations include hydrolysis degradation products and heat degradation products, which can arise during synthesis and storage .
Remifentanil is derived from the class of compounds known as 4-anilidopiperidine derivatives. It was first approved for clinical use in 1996 and has since been utilized for its rapid onset and short duration of action. The impurities associated with remifentanil are often linked to the raw materials used in its synthesis, the specific synthetic methods employed, and the conditions under which the drug is processed and stored .
The synthesis of remifentanil typically involves several steps, with notable methods including:
The synthesis can be complex due to the need to minimize impurities. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to analyze the purity of synthesized batches and identify any impurities present .
Remifentanil has a molecular formula of and a molecular weight of approximately 412.91 g/mol. Its structure features a piperidine ring, which is characteristic of many opioid compounds.
Remifentanil undergoes various chemical reactions that can lead to the formation of impurities:
The stability of remifentanil formulations is critically dependent on minimizing exposure to moisture and heat, which can catalyze these degradation reactions .
Remifentanil acts primarily as a mu-opioid receptor agonist. Upon administration, it binds to these receptors in the central nervous system, leading to analgesia and sedation.
The binding process involves conformational changes in the receptor that activate intracellular signaling pathways, ultimately resulting in pain relief. The rapid metabolism of remifentanil by plasma esterases contributes to its short duration of action, making it suitable for procedures requiring quick recovery from anesthesia .
Remifentanil is primarily used in clinical settings for:
Remifentanil (methyl 3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoate) is a potent ultra-short-acting synthetic opioid agonist distinguished by its esterase-mediated metabolism. Its chemical structure features two labile ester groups and a secondary amine moiety, rendering it susceptible to multiple degradation pathways. Impurity profiling of remifentanil is critical due to the compound's extreme potency (µ-opioid receptor affinity 20-30× greater than alfentanil) and its use in high-risk clinical scenarios requiring precise dosing [5]. The European Pharmacopoeia and other regulatory bodies mandate comprehensive identification and quantification of impurities exceeding thresholds of 0.1% in remifentanil hydrochloride active pharmaceutical ingredients (APIs) and finished formulations [6]. These impurities arise primarily during synthesis, storage, or from excipient interactions, necessitating advanced analytical strategies for detection and control.
The significance of impurity characterization in remifentanil production stems from three key factors: pharmacological implications, chemical instability, and manufacturing quality control.
Table 1: Major Degradation Impurities in Remifentanil
| Impurity | Chemical Origin | Formation Route | Analytical Detection Method |
|---|---|---|---|
| GI-90291 | Primary metabolite | Esterase hydrolysis | HPLC-UV (220 nm) |
| GI-94219 | Secondary metabolite | N-dealkylation | LC-MS/MS |
| Impurity L (EP) | Synthesis intermediate/degradant | Incomplete esterification | NMR, IR, MS [6] |
| Impurity A (EP) | Hydrolysis product | Acid-catalyzed ester cleavage | UPLC-PDA |
Impact on Drug Efficacy: Hydrolysis impurities like GI-90291 exhibit negligible opioid receptor activity (<0.05% potency), but their accumulation in renal impairment may necessitate dosage adjustments. Process-related impurities (e.g., alkyl halides from synthesis) pose genotoxicity risks requiring strict control [3] [6].
Stabilization Challenges: Liquid formulations accelerate degradation. Patent WO2014100624 demonstrates that non-aqueous solvents like polyethylene glycol 400 (PEG-400) and propylene glycol suppress hydrolysis, limiting acid impurities to <0.5% over 6 months at 25°C [1].
Remifentanil impurities are regulated through pharmacopeial standards (EP/USP) and ICH guidelines, emphasizing risk-based thresholds and structural qualification.
ICH Q3A/B Compliance: Identified impurities above 0.1% (0.05% for genotoxicants) require identification and qualification. The European Directorate for the Quality of Medicines (EDQM) provides certified reference materials like "Remifentanil impurity mixture EP" for 12 specified impurities [4] [6].
Pharmacopeial Specifications: The European Pharmacopoeia monograph mandates:
Table 2: Regulatory Thresholds for Key Remifentanil Impurities
| Regulatory Body | Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|---|
| ICH Q3A (R2) | Organic impurities | 0.05% | 0.10% | 0.15% |
| European Pharmacopoeia | Specified impurities (A-L) | N/A | 0.10% | 0.15% |
| FDA | Genotoxic impurities | 0.006% | 0.01% | Threshold of Toxicological Concern (TTC) |
CAS No.: 2134602-45-0
CAS No.: 1397-77-9
CAS No.: 11104-40-8
CAS No.: 64918-85-0
CAS No.: 591-81-1
CAS No.: 51800-34-1